4-N-(2-methoxyphenyl)-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine

GSK3β inhibition kinase inhibitor SAR HTS confirmatory screening

Researchers requiring a validated GSK3β reference inhibitor face steep SAR cliffs: minor substituent changes reduce potency >10-fold. CAS 672331-22-5 is a confirmed GSK3β inhibitor (EC50 231 nM) with defined pharmacophoric elements. • 14.9-fold more potent than N2-methyl analog (EC50 3440 nM); 11.9-fold vs. N2-dimethylaminopropyl/2,5-dimethoxyphenyl analog (EC50 2740 nM). • Ortho-methoxy regioisomer with documented GSK3β activity; para-isomer (CAS 836626-89-2) lacks any reported activity. • Defined baseline: XLogP3 3.2, solubility 1 µg/mL at pH 7.4.

Molecular Formula C15H20N6O4
Molecular Weight 348.36 g/mol
CAS No. 672331-22-5
Cat. No. B12460457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-N-(2-methoxyphenyl)-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine
CAS672331-22-5
Molecular FormulaC15H20N6O4
Molecular Weight348.36 g/mol
Structural Identifiers
SMILESCOCCCNC1=NC(=C(C(=N1)NC2=CC=CC=C2OC)[N+](=O)[O-])N
InChIInChI=1S/C15H20N6O4/c1-24-9-5-8-17-15-19-13(16)12(21(22)23)14(20-15)18-10-6-3-4-7-11(10)25-2/h3-4,6-7H,5,8-9H2,1-2H3,(H4,16,17,18,19,20)
InChIKeyNPBWOKBRRUWKFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 [ug/mL] (The mean of the results at pH 7.4)

672331-22-5: Core Identity and GSK3β Inhibitor Classification


4-N-(2-methoxyphenyl)-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine (CAS 672331-22-5, PubChem CID 3937798) is a fully substituted 5-nitropyrimidine-2,4,6-triamine that functions as an inhibitor of glycogen synthase kinase-3 beta (GSK3β). The compound possesses a molecular formula of C15H20N6O4 and a molecular weight of 348.36 g/mol, with a computed XLogP3-AA of 3.2 and an experimental aqueous solubility of 1 µg/mL at pH 7.4 [1]. It emerged from the NIH Molecular Libraries Probe Production Centers Network (MLPCN) high-throughput screening campaign and was confirmed as an active GSK3β inhibitor in a luminescence-based dose-response assay (PubChem AID 434954), achieving an EC50 of 231 nM [2]. The compound is cataloged under multiple identifiers, including MLS000332768, SMR000436169, and BindingDB BDBM69432.

Target engagement
GSK3β pathway inhibition study fit
HTS provenance
MLPCN confirmatory-screening validated hit
Scaffold context
5-nitropyrimidine-2,4,6-triamine with defined SAR

Why In-Class Analogs Fail to Substitute for 672331-22-5


Within the 5-nitropyrimidine-2,4,6-triamine chemotype, minor alterations to the N2 and N4 substituents produce dramatic changes in GSK3β inhibitory potency—differences exceeding one log unit. The N2-(3-methoxypropyl) and N4-(2-methoxyphenyl) substitution pattern of 672331-22-5 appears specifically optimized for GSK3β engagement within this scaffold series. Replacing the N2-methoxypropyl chain with a simple methyl group reduces potency by approximately 15-fold (EC50 = 3440 nM vs. 231 nM), while introducing a bulkier dimethylamino-propyl group at N2 combined with a 2,5-dimethoxyphenyl at N4 reduces potency approximately 12-fold (EC50 = 2740 nM) [1]. Furthermore, the regioisomeric para-methoxy analog (CAS 836626-89-2) lacks any reported GSK3β activity in public databases, suggesting that ortho-substitution geometry on the N4-phenyl ring is critical for target engagement [2]. These steep SAR trends demonstrate that generic substitution among 5-nitropyrimidine-2,4,6-triamine congeners is not scientifically valid for experiments requiring defined GSK3β inhibitory activity.

Target compound
N2-(3-methoxypropyl) / N4-(2-methoxyphenyl) substitution pattern
Analog risk
Shorter N2-alkyl chains may substantially weaken target engagement
Target compound
Neutral N2-methoxypropyl chain
Analog risk
Basic amine-containing N2-chains may alter potency and selectivity profile
Target compound
Ortho-methoxy N4-phenyl geometry
Analog risk
Para-methoxy regioisomer lacks documented GSK3β activity

672331-22-5 vs. Closest Analogs: Quantitative Evidence


GSK3β Potency vs. N2-Methyl Analog

In the identical PubChem confirmatory dose-response assay (AID 434954, Luminescence Cell-Free Homogeneous Dose Retest), the target compound 672331-22-5 (BDBM69432, N2=3-methoxypropyl) achieved an EC50 of 231 nM against human GSK3β. Under the same experimental conditions, the closest available comparator—4-N-(2-methoxyphenyl)-2-N-methyl-5-nitropyrimidine-2,4,6-triamine (BDBM69801, N2=methyl)—yielded an EC50 of 3440 nM [1]. This represents a 14.9-fold potency advantage for the 3-methoxypropyl substitution at N2. Both compounds share the identical N4-(2-methoxyphenyl) and 5-nitro substitution pattern, isolating the N2-substituent as the sole variable.

GSK3β vs N2-Methyl
Head-to-head
Target EC50 231 nM
vs comparator 3440 nM
N2-methoxypropyl chain supports target engagement
14.9-fold difference, same assay (AID 434954)
GSK3β inhibition kinase inhibitor SAR HTS confirmatory screening

GSK3β Potency vs. Dimethylaminopropyl Analog

A second direct comparator from the same confirmatory assay is BDBM43863 (4-N-(2,5-dimethoxyphenyl)-2-N-[3-(dimethylamino)propyl]-5-nitropyrimidine-2,4,6-triamine), which incorporates both a bulkier N4-aryl group (2,5-dimethoxy vs. 2-methoxy) and a basic tertiary amine on the N2-chain. This compound exhibited an EC50 of 2740 nM against GSK3β in AID 434954 [1]. The target compound 672331-22-5 (EC50 = 231 nM) is 11.9-fold more potent, despite BDBM43863 possessing a longer and potentially more polar N2-chain that might be expected to enhance binding interactions. This suggests that the specific combination of 2-methoxy (mono-substituted) phenyl at N4 and the neutral methoxypropyl at N2 is more favorable for GSK3β inhibition than the bulkier, more polar alternatives.

GSK3β vs Dimethylaminopropyl
Head-to-head
Target EC50 231 nM
vs comparator 2740 nM
Bulky basic N2-substituent reduces potency
11.9-fold difference, AID 434954
GSK3β inhibition substituent SAR kinase probe development

GSK3β Activity: Ortho- vs. Para-Methoxy Regioisomer

The regioisomeric compound N4-(4-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine (CAS 836626-89-2), which differs from 672331-22-5 solely in the position of the methoxy group on the N4-phenyl ring (para vs. ortho), has no GSK3β bioactivity data recorded in PubChem or BindingDB as of April 2026, despite being commercially available [1]. In contrast, 672331-22-5 (ortho-methoxy) was one of only 2,198 compounds selected for confirmatory dose-response testing from a primary screen of 320,000 compounds (PubChem AID 2097), and it was confirmed active with an EC50 of 231 nM [2]. While absence of evidence does not constitute evidence of absence for the para-isomer, the ortho-methoxy geometry's contribution to GSK3β binding is mechanistically plausible given the conformational restriction it imposes on the N4-phenyl ring, potentially facilitating a more favorable binding pose.

Ortho vs Para Regioisomer
Data to verify
Target active (EC50 231 nM); para-isomer no data
Ortho-substitution likely critical for binding
Class-level inference, no comparator assay data
regioisomeric SAR kinase inhibitor design ortho-substitution effect

Physicochemical Property Baseline

The target compound 672331-22-5 has a computed XLogP3-AA of 3.2 and an experimentally determined aqueous solubility of 1 µg/mL (approximately 2.9 µM) at pH 7.4, as reported in PubChem [1]. While direct published solubility data for the closest analogs (BDBM69801, CAS 836626-89-2) are unavailable, the N2-methyl analog (BDBM69801) is predicted to have a lower XLogP3 (approximately 2.5–2.8 based on structural truncation of the methoxypropyl chain) and potentially higher aqueous solubility. The N2-dimethylaminopropyl analog (BDBM43863) carries a basic tertiary amine (predicted pKa ~9–10) that would confer pH-dependent solubility distinct from the neutral methoxypropyl chain of 672331-22-5. These physicochemical differences are significant for assay design: the 3-methoxypropyl chain provides lipophilicity for membrane partitioning while retaining neutral character, avoiding the pH-dependent solubility complications of basic amine-containing analogs.

Physicochemical Baseline
Reported
XLogP3 3.2 · Solubility 1 µg/mL (pH 7.4)
Defined lipophilicity and solubility for assay design
Experimental solubility value; analog data unavailable
physicochemical properties solubility drug-likeness profiling

MLPCN Screening Provenance

The compound 672331-22-5 was among only 2,198 compounds (0.69% of the 320,000 screened) that advanced from the primary GSK3β HTS (PubChem AID 2097, single concentration at 10 µM) to the confirmatory dose-response assay (AID 434954, 0.013–30 µM concentration range) [1]. This triage process involved multiple filter criteria including potency, curve quality, and freedom from assay interference artifacts. In contrast, many structurally related 5-nitropyrimidine-2,4,6-triamines within the MLPCN screening collection either failed to meet the primary activity threshold or were not selected for dose-response testing. The methyl analog BDBM69801, while advanced to dose-response testing, exhibited substantially weaker potency (EC50 = 3440 nM), placing it near the upper boundary of the confirmatory assay concentration range. This screening provenance establishes 672331-22-5 as one of the more promising GSK3β inhibitor hits within this chemotype from a rigorously curated public-domain HTS dataset.

MLPCN Screening Provenance
Supporting evidence
Advanced from 320K primary screen to confirmatory dose‑response
Validated HTS hit with public dose‑response data
0.69% of primary screen advanced; top-performing hit subset
HTS triage chemical probe provenance confirmatory screening

Research and Industrial Applications of 672331-22-5


GSK3β Chemical Probe and Tool Compound Development

With a confirmed EC50 of 231 nM against human GSK3β in a validated cell-free assay [1], 672331-22-5 serves as a tractable starting point for structure-activity relationship (SAR) expansion and chemical probe optimization. The 14.9-fold potency differential versus the N2-methyl analog identifies the 3-methoxypropyl chain as a critical pharmacophoric element for further medicinal chemistry exploration. Researchers developing GSK3β-targeted chemical probes for neurodegeneration, metabolic disease, or oncology applications can use this compound as a benchmark scaffold with defined potency and physicochemical parameters (XLogP3 3.2, solubility 1 µg/mL).

Kinase Selectivity Profiling and Counter-Screening Panels

Given its origin in a focused GSK3β HTS campaign rather than a broad kinase panel, 672331-22-5 represents an opportunity for systematic selectivity profiling against the human kinome. The compound's neutral N2-methoxypropyl chain distinguishes it from basic-amine-containing analogs (e.g., BDBM43863, EC50 = 2740 nM), potentially yielding a different off-target kinase interaction fingerprint [2]. Procurement of 672331-22-5 for inclusion in kinase selectivity panels enables direct comparison with the N2-methyl and N2-dimethylaminopropyl analogs to map the selectivity consequences of N2-substituent variation within the 5-nitropyrimidine-2,4,6-triamine chemotype.

Ortho-Substituted Phenyl SAR Exploration in Kinase Inhibitor Design

The ortho-methoxy substitution on the N4-phenyl ring of 672331-22-5 presents a distinct conformational profile compared to the para-methoxy regioisomer (CAS 836626-89-2), which lacks documented GSK3β activity [3]. For medicinal chemistry teams exploring the impact of aryl substitution geometry on kinase selectivity and potency, 672331-22-5 serves as a characterized ortho-substituted reference compound. Its measured potency and physicochemical data provide a quantitative baseline for evaluating designed ortho-, meta-, and para-substituted analogs in head-to-head biochemical and cellular assays.

Biochemical Assay Validation and HTS Counter-Screen Design

As a compound with a well-defined EC50 (231 nM) measured in an ADP-Glo luminescence-based kinase assay format [1], 672331-22-5 is suitable for use as a reference inhibitor in GSK3β assay validation, quality control, and inter-laboratory reproducibility studies. Its potency falls within a range (100–500 nM) that is convenient for dose-response curve generation without requiring excessively high compound concentrations, reducing the risk of solubility-related artifacts. The availability of full dose-response data in PubChem (AID 434954) provides transparency for assay replication and troubleshooting.

Application
Selection Property
Validation Focus
GSK3β pathway study fit
Confirmed target engagement in cell-free assay
Pathway-response endpoint context
Kinase selectivity profiling context
Distinct N2-substituent vs basic amine analogs
Off-target kinase panel review
Ortho-substituted phenyl SAR reference
Defined ortho-methoxy geometry and potency
Regioisomeric SAR interpretation
Biochemical assay validation support
Well-characterized EC50 range
Assay reproducibility and QC reference
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